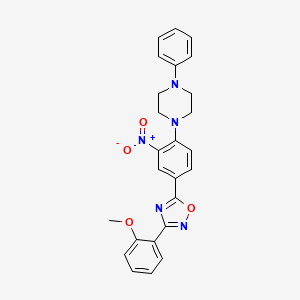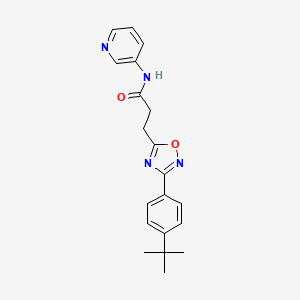
N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)-2-(o-tolyloxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)-2-(o-tolyloxy)acetamide, also known as MOA-728, is a synthetic compound that has been extensively studied for its potential use in scientific research. It belongs to the class of compounds known as positive allosteric modulators (PAMs) of the metabotropic glutamate receptor subtype 5 (mGluR5).
Mécanisme D'action
N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)-2-(o-tolyloxy)acetamide acts as a positive allosteric modulator of mGluR5, which means that it enhances the activity of the receptor by binding to a site on the receptor that is distinct from the site where the neurotransmitter glutamate binds. This results in an increase in the activity of downstream signaling pathways, which can lead to a variety of physiological effects.
Biochemical and Physiological Effects
N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)-2-(o-tolyloxy)acetamide has been shown to have a range of biochemical and physiological effects, including enhancing synaptic plasticity, improving learning and memory, reducing pain perception, and reducing anxiety and depression-like behaviors. These effects are thought to be mediated by the enhancement of mGluR5 activity and downstream signaling pathways.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)-2-(o-tolyloxy)acetamide in lab experiments is its high selectivity for mGluR5, which allows for specific modulation of this receptor without affecting other receptors or neurotransmitter systems. Additionally, N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)-2-(o-tolyloxy)acetamide has been shown to have a good safety profile, with no significant side effects reported in animal studies. However, one limitation of using N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)-2-(o-tolyloxy)acetamide is its relatively short half-life, which may require frequent dosing in experiments.
Orientations Futures
There are several future directions for research on N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)-2-(o-tolyloxy)acetamide. One area of interest is the potential therapeutic use of N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)-2-(o-tolyloxy)acetamide in neurological disorders, such as Parkinson's disease, schizophrenia, and addiction. Another area of interest is the development of more potent and selective PAMs of mGluR5, which may have even greater potential for therapeutic use. Additionally, further research is needed to fully understand the biochemical and physiological effects of N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)-2-(o-tolyloxy)acetamide and its potential role in various physiological processes.
Méthodes De Synthèse
N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)-2-(o-tolyloxy)acetamide can be synthesized using a multi-step process that involves the reaction of 2-(o-tolyloxy)acetic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 3-(3-methyl-1,2,4-oxadiazol-5-yl)aniline in the presence of a base to yield N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)-2-(o-tolyloxy)acetamide.
Applications De Recherche Scientifique
N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)-2-(o-tolyloxy)acetamide has been extensively studied for its potential use in scientific research, particularly in the field of neuroscience. It has been shown to enhance the activity of mGluR5, which is involved in a variety of physiological processes, including learning and memory, synaptic plasticity, and pain perception. N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)-2-(o-tolyloxy)acetamide has been used to study the role of mGluR5 in these processes, as well as in various neurological disorders, such as Parkinson's disease, schizophrenia, and addiction.
Propriétés
IUPAC Name |
N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]-2-(2-methylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3/c1-12-6-3-4-9-16(12)23-11-17(22)20-15-8-5-7-14(10-15)18-19-13(2)21-24-18/h3-10H,11H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNYVYECIGQUXQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NC2=CC=CC(=C2)C3=NC(=NO3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]-2-(2-methylphenoxy)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














